1,3-Dibenzoylimidazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1,3-dibenzoylimidazolidin-2-one |
InChI |
InChI=1S/C17H14N2O3/c20-15(13-7-3-1-4-8-13)18-11-12-19(17(18)22)16(21)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
UHOQGAKBUJZNAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving 1,3 Dibenzoylimidazolidin 2 One
Mechanistic Pathways of Imidazolidinone Formation
The formation of the imidazolidin-2-one core is a key process in the synthesis of 1,3-dibenzoylimidazolidin-2-one. This typically involves the cyclization of urea (B33335) derivatives or related precursors.
Cyclization Mechanisms of Urea Derivatives
The synthesis of imidazolidin-2-ones often starts from appropriately substituted urea derivatives. mdpi.com A common method involves the intramolecular cyclization of N-(2-functionalized ethyl)ureas. For instance, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles leads to the formation of 4-substituted imidazolidin-2-ones. mdpi.com The proposed mechanism for this reaction begins with the formation of an oxonium cation, followed by intramolecular cyclization. mdpi.com
Another approach is the base-catalyzed intramolecular hydroamidation of propargylic ureas, which provides access to imidazolidin-2-ones under ambient conditions. acs.org DFT calculations support a mechanism where the deprotonated urea undergoes a 5-exo-dig cyclization. acs.orgchemrevlett.com This method is notable for its simplicity and tolerance of water. acs.org
The cyclization of N-(2-hydroxyethyl)ureas can also yield imidazolidin-2-ones. acs.org The regioselectivity of this reaction can be controlled by a "transfer of activation" strategy. acs.org Furthermore, the carbonylation of 1,2-diamines is a direct route to cyclic ureas, though it can be seen as the reverse of using imidazolidin-2-ones as precursors for these same diamines. mdpi.com
Nucleophilic Additions and Substitutions in Ring Closure
Nucleophilic reactions are central to the ring closure that forms the imidazolidinone structure. In the formation of (benz)imidazolidin-2-ones from 1,2-diamines and a carbonylating agent, the mechanism involves a nucleophilic attack by an amino group on the carbonyl carbon. mdpi.com This is followed by an intramolecular acyl nucleophilic substitution to yield the final cyclic product. mdpi.com
The synthesis can also proceed through the reaction of N-acylbenzotriazoles with imidazolidin-2-one in the presence of a base like K2CO3. tandfonline.com This method is advantageous when the corresponding acid chlorides are unstable or difficult to prepare. tandfonline.com Similarly, N-acyl cyclic ureas can be synthesized by reacting 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides. arkat-usa.org These N-acyl derivatives can then undergo further nucleophilic substitution reactions. arkat-usa.org
In some cases, the ring closure involves an N-acyliminium ion intermediate. researchgate.net These intermediates can be trapped intramolecularly by various nucleophiles to form the heterocyclic ring. researchgate.net The formation of imidazo[1,2-c]pyrimidines can occur through a 1,4-nucleophilic addition to an α,β-unsaturated imine. arkat-usa.org
Reactivity Profiles of N-Acylated Imidazolidin-2-ones
The presence of acyl groups on the nitrogen atoms of the imidazolidin-2-one ring, as in this compound, significantly influences its reactivity.
Role in Carbon-Based Radical Generation
N-acylated imidazolidin-2-ones can serve as precursors for the generation of carbon-based radicals. While specific studies on this compound in this context are not detailed in the provided results, related structures like 2-substituted-1,3-imidazolidines have been used for the photorelease of alkyl radicals under photoredox conditions. rsc.org This suggests a potential pathway for this compound to participate in radical reactions. The generation of carbon-centered radicals is a powerful tool in organic synthesis for forming new carbon-carbon bonds. rsc.orgbeilstein-journals.org
Transformations as Synthetic Intermediates
This compound and related N-acylated imidazolidin-2-ones are valuable synthetic intermediates. chemrevlett.comumich.edu For example, this compound has been synthesized during the attempted acylation of imidazolidin-2-one under Schotten-Baumann conditions. researchgate.net The synthesis of 3-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride is a key step in the preparation of certain imidazole (B134444) derivatives. orientjchem.org This involves the hydrogenation of a related imidazolin-2-yl imidazole hydrochloride. orientjchem.org
The reactivity of the acyl groups allows for further transformations. For instance, mono-acylated imidazolidine-2-thiones can be further acylated to produce asymmetric di-acyl derivatives. nih.gov Chiral N-mono-acylated imidazolidin-2-ones are used as auxiliaries in asymmetric synthesis, where coordination to a metal can create a rigid chelate structure that directs subsequent reactions. journals.co.za
Electrophilic and Nucleophilic Behavior Studies
The electrophilic and nucleophilic properties of this compound are dictated by the distribution of electron density within the molecule.
The carbonyl carbons of the benzoyl groups and the urea moiety are electrophilic centers, susceptible to attack by nucleophiles. youtube.comsaskoer.ca The nitrogen atoms, while part of amide linkages, can still exhibit nucleophilic character, particularly in their deprotonated form. The oxygen atoms of the carbonyl groups are also nucleophilic centers. youtube.com
The electrophilicity and nucleophilicity of such compounds can be studied using computational methods like Density Functional Theory (DFT). nih.gov These studies can predict the reactivity of the molecule towards different reagents and help rationalize reaction outcomes. For example, DFT can be used to analyze the Fukui functions to identify the most nucleophilic and electrophilic sites within a molecule. researchgate.net
In reactions, N-acylated imidazolidin-2-ones can act as either electrophiles or nucleophiles depending on the reaction conditions and the nature of the other reactants. For example, in the presence of a strong base, the deprotonated nitrogen atom can act as a nucleophile. acs.org Conversely, the carbonyl carbons are primary sites for nucleophilic attack. arkat-usa.orgjournals.co.zayoutube.com
Computational and Theoretical Chemistry of 1,3 Dibenzoylimidazolidin 2 One
Quantum Chemical Calculations for Reaction Energetics and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for exploring the reactivity of molecules like 1,3-Dibenzoylimidazolidin-2-one. These methods allow for the detailed examination of reaction pathways, transition states, and the factors governing chemical selectivity.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating complex reaction mechanisms. rsc.orgnih.gov By calculating the potential energy surface of a reaction, DFT can identify the structures of intermediates and transition states, thereby providing a step-by-step description of the reaction pathway. researchgate.net For a molecule such as this compound, DFT can be employed to model various transformations, such as nucleophilic attack at the exocyclic benzoyl carbonyls or reactions involving the imidazolidinone ring itself.
Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Acyl Substitution This table illustrates the type of data generated from DFT calculations for a proposed reaction mechanism. The values are representative.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| INT1 | Tetrahedral intermediate | -5.8 |
| TS2 | Transition state for leaving group departure | +12.5 |
| Products | Monobenzoylated product + Benzoyl-Nu | -10.3 |
Analysis of Regioselectivity and Stereoselectivity
Many reactions involving this compound could proceed with distinct regiochemical or stereochemical outcomes. Computational models are exceptionally powerful in predicting and rationalizing this selectivity. rsc.orgd-nb.info
Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the two benzoyl groups are chemically equivalent unless a chiral environment or a pre-existing substituent breaks the symmetry. However, in a reaction with a complex reagent, DFT can be used to compare the activation barriers for attack at different sites. nih.govnih.gov Analysis of the molecule's calculated electrostatic potential surface can reveal regions of high positive potential (electrophilic sites), indicating likely targets for nucleophilic attack. Furthermore, conceptual DFT descriptors like Fukui functions can quantify the local reactivity at each atom. nih.gov
Stereoselectivity , the preference for the formation of one stereoisomer over another, is often rationalized by comparing the energies of diastereomeric transition states. researchgate.netacs.org For example, if a chiral reducing agent were used to reduce one of the benzoyl carbonyls, two diastereomeric alcohol products could be formed. DFT calculations would model the transition states leading to each product. A lower calculated activation energy for one transition state would imply that the corresponding product stereoisomer will be formed in excess, and the predicted selectivity can be directly compared with experimental results. nih.govmdpi.com
Conformational Analysis and Molecular Topology
Computational Assessment of Preferred Geometries
The five-membered imidazolidin-2-one ring is not planar. dalalinstitute.com It can adopt several puckered conformations, most commonly described as "envelope" or "twist" (half-chair) forms. chemistrysteps.com In an envelope conformation, four atoms are coplanar while the fifth is out of the plane. In a twist conformation, no four atoms are coplanar. Computational methods can accurately predict the relative stabilities of these conformers. mdpi.comresearchgate.net
The presence of the two N-benzoyl groups adds further conformational complexity due to rotation around the N-C(O) single bonds. This gives rise to multiple rotamers. The preferred geometry will be the one that minimizes steric clashes and maximizes stabilizing electronic interactions. DFT and other molecular mechanics methods can be used to perform a systematic conformational search to identify the global minimum energy structure and other low-energy conformers. researchgate.netresearchgate.net
Table 2: Key Dihedral Angles in Postulated Low-Energy Conformers of this compound This table presents hypothetical dihedral angles that would define the molecule's conformation. These angles would be outputs of a computational conformational search.
| Conformer | Ring Pucker | Dihedral Angle 1 (C5-N1-C(O)-Cph) | Dihedral Angle 2 (C4-N3-C(O)-Cph) |
|---|---|---|---|
| A | Envelope (C5 out) | ~30° | ~150° |
| B | Twist | ~45° | ~45° |
| C | Envelope (N1 out) | ~170° | ~20° |
Influence of Substituents on Molecular Conformation
The two benzoyl groups are the most significant substituents on the imidazolidin-2-one core, and their influence on the molecule's conformation is profound. These N-acyl groups introduce significant steric bulk and modify the electronic properties of the amide bonds. nih.govhw.ac.uk
Allylic Strain Considerations in Cyclic Systems
A key concept for understanding the conformational preferences of this compound is allylic strain, also known as A(1,3) strain. researchgate.net This type of strain arises from steric repulsion between substituents located on a central sp2-hybridized system. In an amide, the N-C(O) bond has significant double-bond character due to resonance, making the nitrogen and its neighbors locally planar.
In this molecule, A(1,3) strain can occur between the carbonyl oxygen of a benzoyl group and the hydrogen atoms on the adjacent carbon of the imidazolidinone ring (e.g., C5). To avoid this repulsive interaction, the benzoyl group will rotate around the N-C(O) bond to place the bulky phenyl group away from the ring substituent. york.ac.uk This conformational preference, driven by the minimization of allylic strain, is a powerful controlling element in fixing the geometry of N-acyl systems and has been extensively studied computationally. nih.govresearchgate.net The interplay of allylic strain from both benzoyl groups likely locks the molecule into a highly preferred, rigid conformation.
Electronic Structure and Bonding Investigations
The electronic structure and nature of bonding in a molecule like this compound can be deeply investigated using a suite of computational tools. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the reactive sites within the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.com This analysis provides a detailed picture of the bonding and non-bonding interactions within a molecule. numberanalytics.com
The NBO method involves transforming the canonical molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and two-center bonds. uni-muenchen.de Key outputs of an NBO analysis include:
Orbital Occupancy: This indicates the number of electrons in a particular bond or lone pair orbital. Deviations from the ideal integer values (2 for a bond or lone pair) signify electron delocalization. numberanalytics.com
Hybridization: NBO analysis describes the hybridization of atomic orbitals that form a particular bond. For instance, it can quantify the s- and p-character of a carbon atom in a C=O bond.
Donor-Acceptor Interactions: A crucial aspect of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de These interactions, often referred to as hyperconjugation, are vital for understanding molecular stability and reactivity. uni-muenchen.de For example, the interaction between a lone pair on an oxygen atom and an adjacent anti-bonding sigma orbital (σ*) can indicate significant electronic delocalization. uni-muenchen.de
A hypothetical NBO analysis of this compound would likely reveal significant delocalization involving the carbonyl groups and the nitrogen lone pairs within the imidazolidinone ring and the benzoyl substituents.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting and understanding a molecule's reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deproteopedia.org
The MEP map is color-coded to represent different electrostatic potential values:
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms like oxygen or nitrogen. libretexts.org
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms or other electron-withdrawing groups. libretexts.org
Green/Yellow Regions: Denote areas of neutral or near-zero potential. mdpi.com
For this compound, an MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the three carbonyl groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be anticipated around the hydrogen atoms of the phenyl rings.
Atom in Molecule (AIM) Studies
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density of a system to define atoms and the chemical bonds between them. This theory, developed by Richard Bader, is based on the topology of the electron density, ρ(r).
Key features of an AIM analysis include:
Bond Critical Points (BCPs): A BCP is a point along the bond path between two atoms where the electron density is at a minimum. The properties of the electron density at the BCP provide information about the nature of the bond.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian at the BCP can distinguish between different types of interactions. A negative value is characteristic of a shared interaction (covalent bond), while a positive value indicates a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions).
An AIM study of this compound would allow for a quantitative characterization of the covalent bonds within the molecule, as well as any potential intramolecular non-covalent interactions, such as hydrogen bonds.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify reactants, products, intermediates, and, most importantly, transition states.
The process of elucidating a reaction pathway typically involves:
Geometry Optimization: Finding the minimum energy structures for reactants, products, and any proposed intermediates.
Transition State Search: Locating the saddle point on the PES that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
For a molecule like this compound, computational modeling could be used to study various reactions, such as its synthesis, hydrolysis, or its behavior as an acylating agent. For instance, a study might investigate the reaction of this compound with a nucleophile, mapping out the energy profile of the reaction to determine the activation energy and the structure of the transition state. One study mentions the use of 1,3-dibenzoyl-imidazolidin-2-one in a reaction involving molecular iodine, where it reacts with an electrophilic nitrogen atom. researchgate.net
Advanced Spectroscopic Characterization Methodologies for 1,3 Dibenzoylimidazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules like 1,3-Dibenzoylimidazolidin-2-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Techniques
Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the protons of the imidazolidinone ring and the benzoyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the ethylene (B1197577) bridge of the imidazolidinone ring typically appear as a singlet or a multiplet, depending on the solvent and temperature, which can affect the rate of conformational changes. The aromatic protons of the two benzoyl groups give rise to complex multiplets in the downfield region of the spectrum, characteristic of substituted benzene (B151609) rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the imidazolidinone ring and the carbonyl carbons of the benzoyl groups are particularly noteworthy, appearing at characteristic downfield chemical shifts. The signals for the aromatic carbons and the methylene (B1212753) carbons of the imidazolidinone ring provide further confirmation of the compound's structure.
Advanced 2D NMR Experiments for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to elucidate the connectivity between atoms, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and their directly attached carbons (one-bond C-H) and long-range (two- or three-bond C-H) correlations, respectively. These experiments are crucial for assembling the complete molecular structure and confirming the placement of the benzoyl groups on the nitrogen atoms of the imidazolidinone ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. A strong absorption band is typically observed in the region of 1650-1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibrations of the amide and ketone functionalities within the benzoyl and imidazolidinone moieties. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the imidazolidinone ring also give rise to characteristic bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural formula of a compound by measuring its mass-to-charge ratio (m/z). In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Common fragmentation pathways may include the loss of a benzoyl group (C₆H₅CO) or other neutral fragments, leading to the formation of stable fragment ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. upi.edu The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions. libretexts.org The conjugated systems of the benzoyl groups are the primary chromophores responsible for the observed absorptions. libretexts.org Typically, intense absorption bands are expected in the UV region due to the π → π* transitions of the aromatic rings and the carbonyl groups. libretexts.orgacademie-sciences.fr The n → π* transitions, which are generally weaker, may also be observed at longer wavelengths. libretexts.org The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity. academie-sciences.frmdpi.com
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography stands as the most powerful analytical technique for the unambiguous determination of the three-dimensional atomic structure of crystalline materials. rigaku.com This method provides precise coordinates of atoms within a crystal lattice, allowing for the detailed measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state. rigaku.comresearchgate.net
While a published single-crystal X-ray structure for this compound was not identified in the surveyed literature, the technique's application to analogous structures reveals the type of critical information that can be obtained. For instance, the crystal structure analysis of a related six-membered ring compound, di-bromido-bis-(1,3-dibenzyl-1,3-diazinan-2-one-κO)cobalt(II), demonstrated a distinct envelope conformation for the heterocyclic ring. nih.gov For the five-membered imidazolidin-2-one ring, X-ray diffraction would similarly be expected to reveal a non-planar conformation, likely adopting an "envelope" or "twist" form to minimize steric and torsional strain.
The key structural questions that X-ray crystallography would answer for this compound include:
Ring Pucker: The precise conformation of the five-membered imidazolidinone ring.
Substituent Orientation: The rotational orientation (dihedral angles) of the two benzoyl groups relative to the plane of the heterocyclic ring. This is crucial for understanding steric hindrance and potential intramolecular interactions.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-stacking that influence the material's bulk properties. nih.gov
The data obtained from such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables.
Table 1: Representative Data Obtainable from X-ray Crystallography of this compound (Note: This table is illustrative of expected data, as a specific crystal structure is not publicly available.)
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Describes the symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (e.g., C=O, C-N) | ~1.22 Å (amide C=O), ~1.35 Å (amide C-N) | Confirms covalent structure and can indicate electronic effects. |
| Bond Angles (e.g., N-C-N) | ~110° (for sp³ carbon in a 5-membered ring) | Reveals ring strain and steric effects. |
| Dihedral Angles | C(ring)-N-C(benzoyl)-O(benzoyl) | Defines the twist of the benzoyl groups relative to the ring. |
| Ring Conformation | Envelope or Twist | Describes the 3D shape of the imidazolidinone ring. |
Integration of Spectroscopic Data for Comprehensive Structural Analysis
While X-ray crystallography provides a definitive solid-state structure, a comprehensive characterization requires the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govnih.gov This combination is essential to confirm that the structure in the solid state is consistent with its structure in solution and to verify its elemental composition and connectivity. youtube.com The synthesis and characterization of a closely related derivative, 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride, relied on such an integrated approach, utilizing IR, NMR, and LCMS to confirm its structure. orientjchem.org
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a fingerprint of the functional groups present. usp.br For this compound, strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations are expected. The presence of three distinct carbonyl groups (two benzoyl amides and one urea-like) would likely lead to complex, strong signals in the 1650-1750 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. mdpi.com The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoyl groups and the aliphatic protons of the imidazolidinone ring. The ¹³C NMR would confirm the presence of the different types of carbon atoms, including the three carbonyl carbons, aromatic carbons, and aliphatic ring carbons.
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and providing information about its fragmentation pattern. microsaic.com This confirms the elemental formula and corroborates the structural fragments identified by IR and NMR.
The combination of these techniques provides a powerful, self-consistent check on the proposed molecular structure. nih.govnih.gov
Table 2: Integrated Spectroscopic Data for the Characterization of this compound
| Technique | Expected Observation | Structural Interpretation |
| IR Spectroscopy | Strong absorption bands ~1680-1720 cm⁻¹ Aromatic C-H stretches ~3000-3100 cm⁻¹ Aliphatic C-H stretches ~2850-2950 cm⁻¹ | Presence of amide/urea (B33335) C=O groups Presence of aromatic rings Presence of sp³ C-H bonds in the ring |
| ¹H NMR Spectroscopy | Multiplets at ~7.4-8.0 ppm Multiplets at ~3.5-4.5 ppm | Protons on the two benzoyl groups CH₂-CH₂ protons of the imidazolidinone ring |
| ¹³C NMR Spectroscopy | Resonances at ~165-175 ppm Resonances at ~128-135 ppm Resonances at ~40-50 ppm | Three distinct carbonyl carbons Carbons of the aromatic rings Carbons of the imidazolidinone ring |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 294.10 | Confirms the molecular formula C₁₇H₁₄N₂O₃ |
| X-ray Crystallography | 3D atomic coordinates | Provides definitive bond lengths, angles, and solid-state conformation |
Real-time Spectroscopic Methods for Mechanistic Investigations
Understanding the formation and reactivity of this compound and its derivatives requires moving beyond static structural analysis to dynamic mechanistic studies. Real-time spectroscopic monitoring allows chemists to observe a reaction as it happens, providing crucial data on reaction rates, the formation of transient intermediates, and the influence of reaction parameters. nih.govd-nb.info
A key reaction in the synthesis of related compounds is the catalytic hydrogenation of an unsaturated precursor, 2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole, to yield the saturated 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole. orientjchem.org While the original procedure monitored this reaction by thin-layer chromatography (TLC), modern spectroscopic methods offer far greater insight. orientjchem.org Techniques such as flow NMR, in-situ IR, Raman spectroscopy, or online mass spectrometry can be coupled with continuous-flow reactors to monitor the concentration of reactants, intermediates, and products in real-time. microsaic.comnih.govnih.gov
For example, to study the hydrogenation mechanism:
Experimental Setup: The reaction could be performed in a continuous-flow reactor where the stream passes through a spectroscopic flow cell (e.g., Raman or NMR). nih.gov
Data Acquisition: Spectra would be recorded continuously over the course of the reaction. For Raman spectroscopy, one could monitor the disappearance of the C=C bond vibration of the starting material and the appearance of new bands corresponding to the product. nih.gov For NMR, the decay of olefinic proton signals and the growth of aliphatic proton signals would be tracked. nih.gov
Kinetic Analysis: The real-time concentration data can be used to determine the reaction order, calculate rate constants, and understand how variables like temperature, pressure, and catalyst concentration affect the reaction efficiency. nih.gov This detailed kinetic profile is invaluable for process optimization and for uncovering the fundamental steps of the catalytic cycle. conicet.gov.ar
This approach allows for rapid reaction optimization and the development of a robust, comprehensive understanding of the reaction mechanism, far surpassing the capabilities of traditional offline analysis. microsaic.comnih.gov
Applications of 1,3 Dibenzoylimidazolidin 2 One in Advanced Organic Synthesis
Utilization as a Chiral Auxiliary in Asymmetric Transformations
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer. The imidazolidin-2-one scaffold, particularly C2-symmetric 1,3-diacylimidazolidin-2-ones derived from chiral 1,2-diamines, has been effectively employed for this purpose. researchgate.netjst.go.jpkist.re.kr These auxiliaries offer the advantage of being bifunctional, allowing for sequential reactions on both acyl groups, which can reduce the effective molecular weight of the auxiliary relative to the product. researchgate.net
Detailed research has demonstrated the utility of these auxiliaries in highly stereoselective aldol (B89426) reactions. The dibutylboron enolates of 1,3-diacylimidazolidin-2-ones react with aldehydes to yield syn-aldol products with a high degree of stereocontrol. researchgate.net This process is believed to occur through a sequential enolization mechanism rather than the formation of a bisenolate. The stereochemical outcome of these reactions has been confirmed through methods such as X-ray crystallography. researchgate.net
Furthermore, these chiral auxiliaries are effective in directing diastereoselective alkylation reactions. jst.go.jp The enolates derived from 1,3-diacylimidazolidin-2-ones react with alkyl halides, and after the desired transformation, the auxiliary can be cleaved and recovered. The rigidity and defined stereochemistry of the chiral imidazolidin-2-one ring system effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side and thus ensuring high diastereoselectivity.
| Asymmetric Transformation | Key Features | Stereochemical Outcome | Reference |
| Aldol Reaction | Utilizes dibutylboron enolates of 1,3-diacylimidazolidin-2-ones. | Highly syn-stereoselective. | researchgate.net |
| Alkylation Reaction | Involves enolates derived from 1,3-diacylimidazolidin-2-ones. | High diastereoselectivity due to steric shielding. | jst.go.jp |
Role in Peptide Mimicry and Peptidomimetic Design
Peptidomimetics are molecules designed to replicate the structure and function of natural peptides while often possessing improved properties, such as enhanced stability and bioavailability. thieme-connect.comnih.gov The rigid, cyclic nature of the imidazolidin-2-one scaffold makes it an excellent candidate for constructing peptidomimetics. nih.govacs.orgresearchgate.net
The imidazolidin-2-one framework serves as an effective dipeptide surrogate, a molecule that mimics the spatial arrangement of two connected amino acid residues. thieme-connect.com Specifically, N-aminoimidazolidin-2-one (Aid) and related residues are considered potent tools in peptide-based drug discovery. thieme-connect.comresearchgate.net These scaffolds combine structural and electronic constraints to rigidly fix the peptide backbone in a conformation similar to an aza-variant of the well-known Freidinger-Veber lactam. nih.gov
By incorporating the imidazolidin-2-one ring into a peptide chain, the rotational freedom around the backbone's dihedral angles (phi, ψ) is significantly restricted. This conformational constraint is crucial for mimicking the specific turns and folds that define a peptide's biological activity. Peptidomimetics containing the (S)- or (R)-imidazolidin-2-one-4-carboxylate (Imi) scaffold, for example, have been synthesized and shown to function as effective proline analogues. nih.govacs.orgmdpi.comescholarship.org
A key goal in peptidomimetic design is to induce specific secondary structures, such as β-turns, which are critical for molecular recognition and protein-protein interactions. The imidazolidin-2-one scaffold excels in this role. nih.govacs.org The planarity of the urea (B33335) moiety within the ring and the electronic repulsion between adjacent nitrogen atoms in aza-peptide analogues constrain the backbone, promoting the formation of well-defined turns. researchgate.netnih.gov
Conformational studies have confirmed that peptidomimetics incorporating these scaffolds adopt distinct secondary structures. For instance, peptides with an (S)-Imi scaffold tend to form a γ′-turn conformation. acs.org In contrast, the (R)-Imi scaffold can induce the simultaneous formation of a γ-turn and a less common 11-membered hydrogen-bonded loop known as an ε-turn. acs.org This ability to predictably enforce specific, biologically relevant conformations makes the imidazolidin-2-one scaffold a powerful tool for developing new therapeutic agents. acs.orgresearchgate.net
| Scaffold | Induced Secondary Structure | Significance | Reference |
| (S)-imidazolidin-2-one-4-carboxylate (S)-Imi | γ′-turn | Mimics a common peptide turn structure. | acs.org |
| (R)-imidazolidin-2-one-4-carboxylate (R)-Imi | γ-turn and ε-turn | Induces multiple, well-defined conformations. | acs.org |
| N-amino-imidazolin-2-one | Turn Geometry | Confirmed by X-ray and NMR analysis. | nih.gov |
Precursor in Heterocyclic Compound Synthesis
Beyond its direct applications, derivatives of 1,3-Dibenzoylimidazolidin-2-one serve as valuable starting materials for the synthesis of other important heterocyclic compounds.
A key derivative, 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride, is a well-established precursor for the synthesis of imidazole-2-carboxaldehyde. The process involves a straightforward acid-catalyzed hydrolysis. Refluxing the precursor in concentrated hydrochloric acid effectively cleaves the imidazolidin-2-one ring. thieme-connect.com This reaction releases benzoic acid and ethylenediamine (B42938) dihydrochloride (B599025) as byproducts, which can be removed through filtration and crystallization. thieme-connect.commdpi.com The desired imidazole-2-carboxaldehyde is then isolated from the aqueous filtrate by neutralization, typically with sodium bicarbonate, which causes the product to crystallize. thieme-connect.com This synthetic route is valued for its use of inexpensive starting materials and high-yield processes. thieme-connect.com
Imidazole-2-carboxaldehyde, produced from the this compound derivative, is itself a versatile building block for constructing more complex heterocyclic systems. orientjchem.orgresearchgate.net The highly reactive aldehyde group allows for a variety of subsequent transformations. For example, it readily undergoes condensation reactions with various amines to form Schiff bases. orientjchem.orgijpcbs.com These Schiff bases can act as "privileged ligands" capable of coordinating with a wide range of metal ions to form metal complexes with potential applications in catalysis and materials science. orientjchem.orgijpcbs.com
Furthermore, imidazole-2-carboxaldehyde is a documented intermediate in the preparation of elaborate fused heterocyclic scaffolds, including:
7-(1H-Imidazol-2-ylmethyl)-8-methyl-6,7,8,9-tetrahydro-2H-2,7,9a-triaza-benzo[cd]azulen-1-one
8-(4-Methylphenylsulfonyl)-9H-imidazo<1,2-a>azepin
This demonstrates that this compound is not only a functional molecule in its own right but also sits (B43327) at the beginning of a synthetic pathway leading to a diverse array of complex and potentially bioactive heterocyclic structures.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Protocols for Imidazolidin-2-ones
The synthesis of imidazolidin-2-ones is undergoing a paradigm shift towards more sustainable and efficient methods. Traditional approaches often rely on harsh reaction conditions and toxic reagents, prompting the development of greener alternatives. nih.govacs.org Key areas of progress include the use of microwave-assisted reactions, solvent-free conditions, heterogeneous catalysis, and biocatalysis to access these important N-heterocyclic compounds. nih.gov
One notable advancement is the development of pseudo-multicomponent one-pot protocols. For instance, a method employing trans-(R,R)-diaminocyclohexane for the in situ formation of a Schiff base, followed by reduction and cyclization with carbonyldiimidazole (CDI), has been optimized using statistical analysis to achieve good yields (55% to 81%) under sustainable conditions. mdpi.com Another innovative approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can proceed under ambient conditions with excellent chemo- and regioselectivity. acs.org The use of organocatalysts, such as the phosphazene base BEMP, has proven highly effective in this transformation. acs.org
Furthermore, the acceptorless dehydrogenative coupling (ADC) of alcohols, catalyzed by transition metals, presents an environmentally benign route to N-heterocycles, producing only water and hydrogen as byproducts. rsc.org The direct carbonylation of diamines remains a fundamental strategy, with ongoing research focused on developing milder and more efficient catalytic systems to avoid the use of hazardous carbonylating agents. researchgate.netmdpi.com
Table 1: Comparison of Novel Synthetic Protocols for Imidazolidin-2-ones
| Synthetic Protocol | Key Features | Catalyst/Reagent Examples | Advantages |
| Pseudo-Multicomponent One-Pot Synthesis | In situ formation of intermediates, statistical optimization. | trans-(R,R)-Diaminocyclohexane, CDI | Efficiency, sustainability, reduced workup. mdpi.com |
| Base-Catalyzed Intramolecular Hydroamidation | Ambient conditions, high chemo- and regioselectivity. | Phosphazene base (BEMP), NaOH, NaH | Mild conditions, short reaction times. acs.org |
| Acceptorless Dehydrogenative Coupling | Uses alcohols as starting materials, produces H₂O and H₂ as byproducts. | Transition metal catalysts | Environmentally friendly, atom economical. rsc.org |
| Green Catalytic Carbonylation | Direct incorporation of a carbonyl group. | Iridium catalysts, Cs₂CO₃ | Milder conditions, reduced hazardous waste. encyclopedia.pub |
| Grinding-Assisted Solid-Phase Synthesis | Solvent-free conditions, mechanical activation. | Benzils, urea (B33335)/thiourea derivatives, strong base | Short reaction times, high yields, simple workup. scirp.org |
Exploration of New Reactivity Modes and Transformation Pathways for N-Acylated Imidazolidinones
The reactivity of N-acylated imidazolidinones, including 1,3-Dibenzoylimidazolidin-2-one, is a fertile ground for discovering novel chemical transformations. The inherent strain and electronic properties of the N-acyl group can be exploited to use these compounds as effective acylating agents. nih.gov The reactivity of these "twist amides" can be tuned by modifying the substituents on the imidazolidinone ring. nih.gov
Researchers are also exploring the use of N-acylated imidazolidinones in various annulation and cycloaddition reactions. For example, N-heterocyclic carbene (NHC)-catalyzed formal [4+2] annulation of α,β-unsaturated aldehydes with imidazolidinones has been developed to produce complex heterocyclic structures. nih.gov Palladium-catalyzed carboamination of allylic ureas represents another powerful strategy for synthesizing substituted imidazolidin-2-ones. mdpi.com
A particularly innovative strategy involves the intramolecular N-to-S acyl transfer, which converts amide derivatives into versatile thioesters. nih.gov This transformation enables the chemoselective synthesis of various carboxylic acid derivatives, chiral aldehydes, esters, and amides without the need for protecting groups or harsh coupling reagents. nih.gov This approach has been successfully applied in the asymmetric synthesis of complex molecules. nih.gov The development of N-chloroformylimidazolidinones has also opened up new avenues for the stereoselective synthesis of unnatural amino acid derivatives through reactions like mild Friedel-Crafts acylative cyclizations. bris.ac.uk
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry has become an indispensable tool in the study and development of imidazolidinone-based compounds. numberanalytics.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being employed to design new derivatives with desired properties and to predict their biological activities. nih.govresearchgate.netnajah.edu
For instance, in silico studies have been instrumental in the rational design of new substituted imidazolidinone sulfonamides as antibacterial agents. nih.gov Predictive QSAR models were used to screen a virtual library of compounds, leading to the identification and synthesis of potent antibacterial candidates. nih.gov Similarly, molecular docking has been used to study the interactions between imidazolidinone derivatives and biological targets like the viral capsid of enteroviruses and the COX-2 enzyme, guiding the design of more effective antiviral and anti-inflammatory agents. researchgate.netnajah.edunih.govtaylorandfrancis.com
Quantum chemistry calculations are also being used to rationalize the regioselectivity of reactions involving imidazolidinone synthesis. nih.gov By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control the outcome of a reaction, enabling the design of more selective and efficient synthetic methods. nih.gov The integration of computational modeling with experimental work accelerates the discovery and optimization of new imidazolidinone-based molecules and reactions. numberanalytics.comnih.govmdpi.com
Table 2: Applications of Computational Modeling in Imidazolidinone Research
| Computational Technique | Application | Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Design of new antibacterial agents. | Identification of promising imidazolidinone sulfonamide candidates. nih.gov |
| Molecular Docking | Study of interactions with viral capsids and enzymes (COX-2). | Rational design of antiviral and anti-inflammatory compounds. researchgate.netnajah.edunih.govtaylorandfrancis.com |
| Quantum Chemistry Calculations | Rationalization of reaction regioselectivity. | Understanding and prediction of reaction outcomes for synthetic optimization. nih.gov |
| Molecular Dynamics Simulations | Confirmation of ligand-protein complex stability. | Validation of stable interactions for potential therapeutic agents. researchgate.netnajah.edu |
Expansion of Applications in Diverse Chemical Fields through Scaffold Diversification
The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, and its diversification is a key strategy for discovering new therapeutic agents. bohrium.comresearchgate.net By introducing various substituents and fusing other ring systems onto the imidazolidinone core, researchers are developing new compounds with a wide range of biological activities. benthamdirect.comresearchgate.net
Recent efforts have led to the synthesis and evaluation of novel imidazolidin-2-one derivatives as potential anticancer, researchgate.netmdpi.commdpi.com antileishmanial, nih.gov and anti-Alzheimer's agents. acs.org For example, a series of novel 4-(het)arylimidazolidin-2-ones, synthesized via an acid-catalyzed reaction, have been tested for their in vitro anticancer activity. mdpi.com In another study, N-benzylated imidazolidin-2-one derivatives were designed based on the structure of donepezil (B133215) and showed a promising anti-Alzheimer's profile. acs.org
The concept of "analog-series-based" (ASB) scaffolds is also being applied to further enhance the medicinal chemistry relevance of the imidazolidinone core. acs.org This approach, which incorporates reaction rules and represents a series of analogs rather than individual compounds, facilitates a more systematic exploration of chemical space. acs.org The development of solid-phase synthesis methods, such as the use of non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliaries, allows for the efficient generation of libraries of diversified compounds for screening. beilstein-journals.org The versatility of the imidazolidinone scaffold ensures its continued importance in the quest for new and improved chemical entities for a variety of applications. acs.org
Q & A
Q. What spectroscopic methods are recommended for verifying the chemical structure of 1,3-Dibenzoylimidazolidin-2-one?
To confirm the structure, use a combination of 2D NMR (e.g., - HSQC, HMBC) to resolve overlapping signals and assign functional groups, particularly the imidazolidinone core and benzoyl substituents. X-ray crystallography is critical for unambiguous confirmation, as demonstrated in the crystal structure analysis of a related imidazolidine derivative . Additionally, FT-IR can validate carbonyl stretches (e.g., C=O at ~1700 cm) and aromatic C-H bonds.
Q. How can researchers optimize the synthesis of this compound to improve yield?
Key steps include:
- Reagent stoichiometry : Ensure a 1:1 molar ratio of imidazolidinone precursors to benzoylating agents.
- Catalyst selection : Use mild Lewis acids (e.g., ZnCl) to avoid side reactions.
- Temperature control : Maintain reactions at 60–80°C to balance kinetics and thermal degradation.
- Purification : Employ column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product from byproducts like unreacted benzoyl chlorides .
Q. What are the critical physicochemical properties of this compound for formulation studies?
Focus on:
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1.2–7.4) to assess bioavailability.
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for imidazolidinones).
- LogP : Calculate using HPLC retention times or software (e.g., ChemAxon) to predict membrane permeability .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward target receptors (e.g., GABA for neuroactive analogs). Validate with experimental IC values.
- ADME prediction : Apply SwissADME or QikProp to optimize pharmacokinetics (e.g., reduce CYP450 inhibition by modifying benzoyl substituents).
- QSAR models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., Taft Es) with activity data to identify key substituent positions .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Purity verification : Use HPLC-MS (>98% purity) to rule out impurities as confounding factors.
- Mechanistic studies : Perform competitive binding assays or CRISPR knockouts to confirm target specificity. For example, discrepancies in GABA receptor modulation may arise from off-target effects on glutamate receptors .
Q. What strategies are effective for analyzing the stereochemical outcomes of this compound syntheses?
- Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers.
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated data to assign absolute configurations.
- Crystallographic data : Resolve racemic mixtures via co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
